molecular formula C12H15NO5S2 B4926719 2-methoxy-5-(4-thiomorpholinylsulfonyl)benzoic acid

2-methoxy-5-(4-thiomorpholinylsulfonyl)benzoic acid

Cat. No. B4926719
M. Wt: 317.4 g/mol
InChI Key: AMZPNPCMIATBEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-5-(4-thiomorpholinylsulfonyl)benzoic acid, also known as MTSEA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MTSEA is a sulfhydryl-specific reagent that can modify cysteine residues in proteins.

Mechanism of Action

2-methoxy-5-(4-thiomorpholinylsulfonyl)benzoic acid modifies cysteine residues through a nucleophilic substitution reaction. The thiomorpholine ring of 2-methoxy-5-(4-thiomorpholinylsulfonyl)benzoic acid reacts with the thiol group of cysteine, forming a covalent bond. This modification can alter the function of the protein by changing its conformation or activity.
Biochemical and Physiological Effects
2-methoxy-5-(4-thiomorpholinylsulfonyl)benzoic acid has been shown to have a variety of biochemical and physiological effects. It can modulate ion channel activity, alter enzyme activity, and affect protein-protein interactions. 2-methoxy-5-(4-thiomorpholinylsulfonyl)benzoic acid has also been used to investigate the role of cysteine residues in redox signaling and oxidative stress.

Advantages and Limitations for Lab Experiments

2-methoxy-5-(4-thiomorpholinylsulfonyl)benzoic acid has several advantages for lab experiments. It is a specific and reversible reagent that can selectively modify cysteine residues without affecting other amino acids. 2-methoxy-5-(4-thiomorpholinylsulfonyl)benzoic acid is also water-soluble and can be easily used in aqueous solutions. However, 2-methoxy-5-(4-thiomorpholinylsulfonyl)benzoic acid has limitations, including potential off-target effects and the need for careful control experiments to ensure that observed effects are due to specific cysteine modifications.

Future Directions

For the use of 2-methoxy-5-(4-thiomorpholinylsulfonyl)benzoic acid include the development of new reagents and techniques to study protein structure and function.

Synthesis Methods

2-methoxy-5-(4-thiomorpholinylsulfonyl)benzoic acid can be synthesized through a series of reactions starting with 2-methoxy-5-nitrobenzoic acid. The nitro group is reduced to an amino group, followed by the addition of a thiomorpholine ring and a sulfonic acid group. The final product is purified through recrystallization.

Scientific Research Applications

2-methoxy-5-(4-thiomorpholinylsulfonyl)benzoic acid has been widely used in scientific research as a tool to study protein structure and function. It can selectively modify cysteine residues in proteins, allowing researchers to investigate the role of these residues in protein function. 2-methoxy-5-(4-thiomorpholinylsulfonyl)benzoic acid has been used to study ion channels, transporters, enzymes, and receptors.

properties

IUPAC Name

2-methoxy-5-thiomorpholin-4-ylsulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S2/c1-18-11-3-2-9(8-10(11)12(14)15)20(16,17)13-4-6-19-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZPNPCMIATBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCSCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-thiomorpholin-4-ylsulfonylbenzoic acid

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